

Spectroscopic Profile of 1-Allylnaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 1-Allylnaphthalene

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **1-allylnaphthalene**, a molecule of interest in organic synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **1-allylnaphthalene**. The data presented here were obtained in deuterated chloroform (CDCl_3).

^1H NMR Spectral Data

The ^1H NMR spectrum provides detailed information about the hydrogen atoms within the molecule, including their chemical environment and connectivity.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.14 – 8.08	m	-	Ar-H
7.88 – 7.82	m	-	Ar-H
7.56 – 7.40	m	-	Ar-H
7.38	d	6.9	Ar-H
6.18 – 6.08	m	-	-CH=CH ₂
5.15 – 5.08	m	-	-CH=CH ₂
3.84	d	6.7	Ar-CH ₂ -

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Chemical Shift (δ) ppm	Assignment
137.9	Ar-C
136.5	Ar-C
134.0	Ar-C
131.8	Ar-C
128.7	Ar-CH
126.9	Ar-CH
125.9	Ar-CH
125.7	Ar-CH
125.6	Ar-CH
123.8	Ar-CH
115.9	=CH ₂
38.3	Ar-CH ₂ -

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **1-allylnaphthalene** by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3070 - 3050	C-H Stretch	Aromatic & Alkene
2980 - 2900	C-H Stretch	Alkane (Allyl CH ₂)
1638	C=C Stretch	Alkene
1598, 1510, 1450	C=C Stretch	Aromatic Ring
995, 915	=C-H Bend	Alkene (out-of-plane)
800 - 770	C-H Bend	Aromatic (out-of-plane)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of **1-allylnaphthalene**.

m/z	Relative Intensity	Proposed Fragment
168	High	$[M]^+$ (Molecular Ion)
167	Moderate	$[M-H]^+$
153	High	$[M-CH_3]^+$
141	Moderate	$[M-C_2H_3]^+$
128	Moderate	$[M-C_3H_4]^+$ (Naphthalene cation)
115	Moderate	$[C_9H_7]^+$

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A solution of **1-allylnaphthalene** is prepared in a deuterated solvent, typically chloroform-d ($CDCl_3$), containing a small amount of tetramethylsilane (TMS) as an internal standard. The 1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For 1H NMR, standard pulse sequences are used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity.

Infrared Spectroscopy

The IR spectrum of liquid **1-allylnaphthalene** can be obtained using either a transmission cell or an Attenuated Total Reflectance (ATR) accessory. For the transmission method, a thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). For the ATR method, a drop of the sample is placed directly onto the ATR crystal. The spectrum is recorded over the

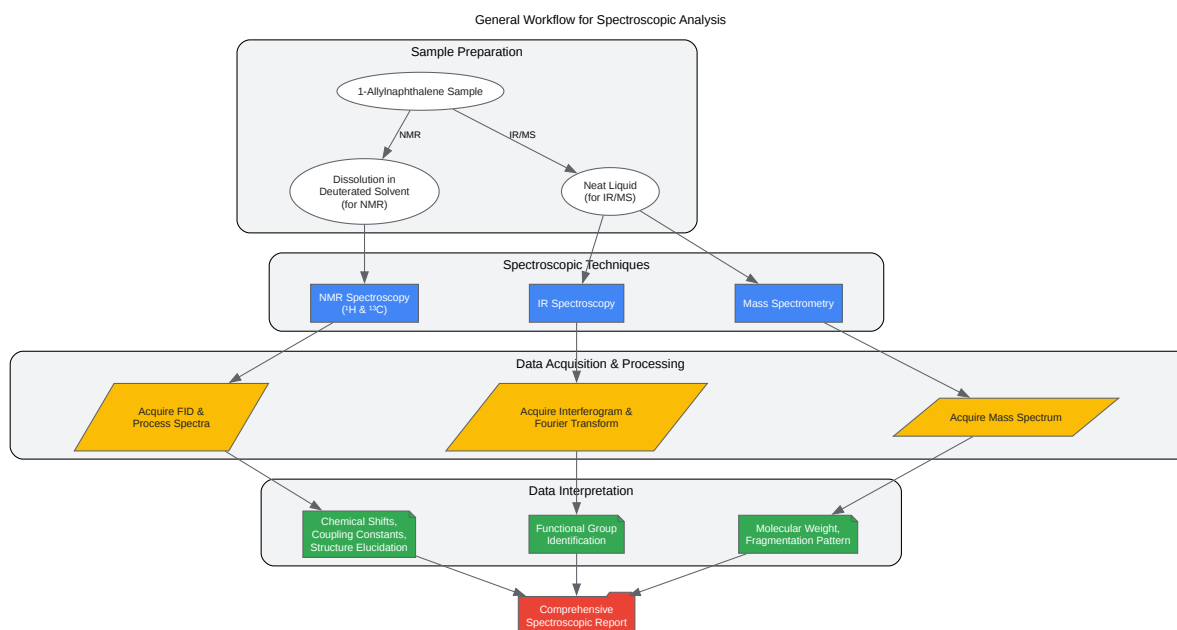
mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$), and a background spectrum is collected and subtracted to remove atmospheric and instrumental interferences.

Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-allylnaphthalene**.



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